1,3-Thiazinane-4-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-thiazinane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJMCMPMIGQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCNC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Thiazinane 4 Carboxylic Acid and Its Derivatives
Non-Enzymatic Formation Pathways of 1,3-Thiazinane-4-carboxylic Acid
The formation of 1,3-thiazinane-4-carboxylic acid can occur spontaneously in aqueous environments through non-enzymatic pathways, primarily involving the reaction of endogenous molecules.
1,3-Thiazinane-4-carboxylic acid (TCA) is formed through a simple, non-enzymatic condensation reaction between homocysteine (Hcy) and formaldehyde (B43269) (FA). researchgate.netnih.govresearchgate.net This reaction has been known since 1957 and can be synthesized in good yields from either homocysteine or its thiolactone at a physiological pH. researchgate.net The process involves the interaction of the amino and thiol groups of homocysteine with the carbonyl group of formaldehyde, leading to the formation of a stable, six-membered thiazinane ring. nih.gov This adduct formation has been confirmed to occur in vivo in humans. researchgate.netnih.gov The reaction is known to proceed in aqueous media across a pH range of 5 to 10, with a particular facility in alkaline conditions. nih.gov
Table 1: Formation of 1,3-Thiazinane-4-carboxylic Acid
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Homocysteine (Hcy) | Formaldehyde (FA) | 1,3-Thiazinane-4-carboxylic acid (TCA) |
This table summarizes the direct condensation reaction leading to the formation of 1,3-Thiazinane-4-carboxylic acid.
The formation of TCA is a specific example of a more general chemical principle: the high reactivity of aminothiols with aldehydes in aqueous solutions. nih.govresearchgate.netnih.gov Aminothiols, which contain both an amino (-NH2) and a thiol (-SH) group, readily react with the carbonyl carbon of aldehydes. nih.govresearchgate.net Depending on the structure of the aminothiol, this can lead to the formation of five-membered thiazolidine (B150603) rings (from cysteine) or six-membered thiazinane rings (from homocysteine). nih.govmdpi.com
The reaction is initiated by a nucleophilic attack from either the amino or thiol group on the aldehyde's carbonyl carbon. researchgate.net Subsequent intramolecular cyclization and dehydration result in the stable heterocyclic product. researchgate.net This reactivity is well-established for various low molecular weight aminothiols and aldehydes, underscoring a fundamental pathway for the formation of such heterocyclic carboxylic acids in biological and chemical systems. nih.govresearchgate.netnih.gov
Targeted Chemical Synthesis Approaches for 1,3-Thiazinane-4-carboxylic Acid Derivatives
Beyond its spontaneous formation, the 1,3-thiazinane (B8806883) scaffold is a target for deliberate chemical synthesis to create a variety of derivatives, particularly those with modifications at the nitrogen and carbon atoms of the heterocyclic ring. pharmacophorejournal.com
A foundational method for synthesizing the 1,3-thiazinane ring involves the cyclization of γ-aminoalkylthiols (like homocysteine) with various organic aldehydes and ketones. This reaction is a versatile approach to introduce diversity at the 2-position of the thiazinane ring. The general mechanism follows the established pathway of nucleophilic attack by the thiol and amine functionalities on the carbonyl compound, leading to the formation of the six-membered ring.
A significant class of derivatives is the 1,3-thiazinane-4-ones. These compounds feature a carbonyl group at the 4-position of the thiazinane ring and are synthesized through various cyclization strategies.
The synthesis of 2-imino-1,3-thiazinane-4-ones can be achieved through the cyclization of acyl thioureas that contain an α,β-unsaturated acid fragment. nih.govsemanticscholar.org One specific method involves the reaction of acryloyl chloride with either thiourea (B124793) or N-substituted thioureas. nih.govsemanticscholar.org This reaction does not isolate the intermediate N-acryloylthioureas but directly yields the hydrochlorides of 3-substituted-1,3-thiazinane-4-ones. nih.govsemanticscholar.org
Another approach is the thermal cyclization of methacryloyl thioureas, which produces 2-imino-1,3-thiazinane-4-ones with a substituent on the exocyclic nitrogen atom. nih.govsemanticscholar.org These methods provide reliable routes to functionalized thiazinane-4-one scaffolds. nih.govsemanticscholar.orgresearchgate.net
Table 2: Selected Syntheses of 1,3-Thiazinane-4-one Derivatives
| Reactants | Method | Product |
|---|---|---|
| Acryloyl chloride + N-substituted thioureas | Cyclization in acetonitrile | Hydrochlorides of 3-substituted-1,3-thiazinane-4-one |
| Methacryloyl thioureas | Thermal cyclization (heating at 100 °C) | 2-Imino-1,3-thiazinane-4-one with exocyclic N-substituent |
This table provides an overview of synthetic methods for producing 1,3-thiazinane-4-one derivatives from thiourea-based starting materials. nih.govsemanticscholar.org
Synthesis of 1,3-Thiazinane-4-one Derivatives
Thermal Cyclization of Methacryloyl Thioureas
The thermal cyclization of methacryloyl thioureas represents a direct approach to forming the 1,3-thiazinane-4-one ring. This method is particularly useful for the synthesis of 2-imino-1,3-thiazinane-4-ones bearing a substituent on the exocyclic nitrogen atom. The reaction proceeds by heating the methacryloyl thiourea precursor, which leads to an intramolecular cyclization to form the six-membered heterocyclic ring. nih.gov
The general scheme for this reaction involves the preparation of N-substituted methacryloyl thioureas, which are then subjected to thermal conditions to induce ring closure. This intramolecular addition of the sulfur atom to the double bond of the methacryloyl group, followed by tautomerization, yields the desired 2-imino-1,3-thiazinan-4-one.
| Precursor | Product | Conditions | Yield |
| Methacryloyl thiourea (64a,b) | 2-Imino-1,3-thiazinane-4-one (65a,b) | Heating at 100 °C for 4–6 hours | Not specified |
Reactions of α,β-Unsaturated Carboxylic Esters with Thioureas
A versatile method for the synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones involves the reaction of α,β-unsaturated carboxylic esters with thioureas. nih.gov This approach typically proceeds through the formation of an intermediate, which is then cyclized to the final thiazinane product. The initial step is the Michael addition of the sulfur atom of thiourea to the β-carbon of the unsaturated ester. The resulting intermediate can then undergo intramolecular cyclization.
In many instances, the reaction is carried out in the presence of an acid, leading to the isolation of hydrochloride or sulfate (B86663) salts of the intermediate. nih.govsemanticscholar.org Subsequent treatment with a base, such as aqueous ammonia (B1221849) or sodium acetate (B1210297), facilitates the cyclization to the 2-imino-1,3-thiazinan-4-one. nih.gov For certain substrates, such as maleic or fumaric acids, a one-pot synthesis can be employed to directly obtain the hydrochlorides of the corresponding 2-imino-thiazinans. nih.gov
| α,β-Unsaturated Ester (66) | Intermediate | Cyclization Conditions | Product (68) |
| Various α,β-unsaturated carboxylic esters | Hydrochloride or sulfate salts (67) | Aqueous ammonia or sodium acetate | 3-unsubstituted 2-imino-1,3-thiazinan-4-ones |
Multi-Component Reactions in Thiazinane Ring Construction
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries.
Reactions Involving Aldehydes, Amines, and 3-Mercaptopropionic Acid
A prominent multi-component strategy for the synthesis of 1,3-thiazinan-4-ones involves the condensation of an aldehyde, an amine or amino acid, and 3-mercaptopropionic acid. nih.govsemanticscholar.orgmdpi.com This one-pot reaction can be performed under both thermal and ultrasonication conditions. nih.gov The mechanism is believed to involve the initial formation of an imine from the aldehyde and the amine, which then undergoes a tandem reaction with 3-mercaptopropionic acid. The thiol group of the mercaptopropionic acid adds to the imine, and subsequent intramolecular cyclization via amide bond formation yields the 1,3-thiazinan-4-one ring.
The use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate the final cyclization step. nih.govmdpi.com This methodology has been successfully applied to synthesize a wide range of 2,3-disubstituted-1,3-thiazinan-4-ones with reported yields varying based on the substrates used. semanticscholar.orgmdpi.com
| Aldehyde | Amine | Catalyst/Conditions | Product | Yield |
| Aryl aldehydes | Primary amines | Benzene, reflux, 48 h | 2,3-substituted-1,3-thiazinan-4-ones (79a–s) | 11–74% |
| Aldehydes | 2-morpholinoethanamine | Toluene, 110 °C, 3 h, then 3-mercaptopropionic acid, 110 °C, 16 h | N-morpholinoethane-1,3-thiazinane-4-ones (76a–n) | Not specified |
| Aldehydes | Amines or amino acids | Dicyclohexylcarbodiimide (DCC)/THF, 0 °C | Metathiazanones (93a–d) | 51–92% |
Cyclo-condensation with Iminophosphonates
The cyclo-condensation of iminophosphonates with 3-mercaptopropionic acid provides an efficient route to 1,3-thiazinan-4-ones. nih.govmdpi.com Iminophosphonates, which can be prepared from the reaction of dialkyl phosphites with nitriles, serve as reactive intermediates for the construction of the thiazinane ring.
The reaction involves the addition of the thiol group of 3-mercaptopropionic acid to the carbon-nitrogen double bond of the iminophosphonate. This is followed by an intramolecular cyclization, where the carboxylic acid group reacts with the nitrogen atom to form the amide bond of the heterocyclic ring, with the elimination of the phosphonate (B1237965) group. This method has been shown to produce 1,3-thiazinan-4-ones in good to excellent yields. nih.govmdpi.com
| Iminophosphonate (90, 91) | Reaction Conditions | Product (92a-c) | Yield |
| Diastereoisomeric iminophosphonates | 3-mercaptopropionic acid, benzene, reflux, 2–4 h | 1,3-Thiazinan-4-ones | 79–88% |
Solid-Phase Synthesis Strategies for 1,3-Thiazine Libraries
Solid-phase organic synthesis (SPOS) is a powerful technique for the generation of combinatorial libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support (resin) and carrying out a series of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be washed away from the resin-bound product.
Linker Attachment and Resin-Bound Precursors
The success of a solid-phase synthesis strategy relies heavily on the choice of the solid support and the linker, which connects the molecule of interest to the resin. For the synthesis of 1,3-thiazine libraries, a common approach involves the use of a Wang linker on a polystyrene resin. researchgate.net The initial building block is attached to the linker, and the subsequent synthetic steps to construct the thiazine (B8601807) ring are performed on the solid support.
The final step in solid-phase synthesis is the cleavage of the desired product from the resin. For acid-labile linkers like the Wang linker, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). researchgate.net This releases the final 1,3-thiazine derivative into solution, which can then be isolated and purified. The use of traceless linkers is another advanced strategy that leaves no residual functionality from the linker on the final product. nih.gov
| Solid Support | Linker | Cleavage Agent | Application |
| Polystyrene Resin | Wang Linker | Trifluoroacetic Acid (TFA) | Synthesis of 1,3-thiazine-5-carboxylates |
| Merrifield Resin | Sulfur-based traceless linker | Not specified | Synthesis of 1,3-thiazole-based peptidomimetics |
Knoevenagel Condensation in Solid-Phase Methodologies
The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction involving the condensation of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone. In the context of solid-phase synthesis of 1,3-thiazinane derivatives, this reaction would likely be employed to construct a key intermediate attached to a solid support.
A plausible synthetic route would involve anchoring a suitable building block to a resin. For instance, an amino acid with a protected thiol group, such as S-protected cysteine, could be attached to a solid support (e.g., Wang or Rink amide resin). Following the deprotection of the amine, it could be reacted with an α,β-unsaturated carbonyl compound. Alternatively, a resin-bound amino acid could be modified to introduce an active methylene group.
The Knoevenagel condensation step would then involve the reaction of a resin-bound species containing an active methylene group with an appropriate aldehyde. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). The choice of solvent is crucial to swell the resin and facilitate the reaction. Common solvents for solid-phase synthesis include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).
Table 1: Hypothetical Reaction Conditions for Solid-Phase Knoevenagel Condensation
| Parameter | Condition | Purpose |
| Solid Support | Wang Resin, Rink Amide Resin | Anchoring the initial building block. |
| Reactants | Resin-bound active methylene compound, Aldehyde | Formation of the Knoevenagel adduct. |
| Catalyst | Piperidine, Pyridine | To facilitate the condensation reaction. |
| Solvent | DMF, DCM, THF | To swell the resin and dissolve reactants. |
| Temperature | Room Temperature to 50 °C | To control the reaction rate. |
| Monitoring | Kaiser Test, TNBS Test | To monitor the completion of the reaction. |
The progress of the reaction on the solid support is typically monitored using qualitative tests such as the Kaiser test for the presence of primary amines. Upon completion, the resin would be thoroughly washed to remove excess reagents and by-products.
Acid-Catalyzed Ring Closure on Solid Support
Following the Knoevenagel condensation, the next crucial step in the solid-phase synthesis of the 1,3-thiazinane-4-carboxylic acid core would be an intramolecular ring closure. This cyclization would be achieved by the nucleophilic attack of the thiol group onto the electrophilic center of the resin-bound intermediate. This step is often facilitated by an acid catalyst.
Prior to cyclization, the protecting group on the thiol moiety of the cysteine-derived unit would need to be removed. This is typically achieved using specific deprotection cocktails that are compatible with the solid support and other functional groups present in the molecule.
Once the free thiol is available, the acid-catalyzed ring closure can be initiated. A common method for this transformation on a solid support is treatment with a solution of an acid, such as trifluoroacetic acid (TFA). The TFA is often used in a cocktail with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. This step not only catalyzes the cyclization but can also simultaneously cleave the molecule from the resin, yielding the final 1,3-thiazinane-4-carboxylic acid product in solution.
Table 2: Hypothetical Conditions for Acid-Catalyzed Ring Closure and Cleavage
| Parameter | Condition | Purpose |
| Reagent | Trifluoroacetic Acid (TFA) | To catalyze the ring closure and cleave the product from the resin. |
| Scavengers | Triisopropylsilane (TIS), Water | To trap reactive species and prevent side reactions. |
| Solvent | Dichloromethane (DCM) | To facilitate the cleavage reaction. |
| Temperature | Room Temperature | Standard condition for cleavage. |
| Reaction Time | 1-3 hours | Typical duration for complete cleavage. |
The resulting solution containing the cleaved product is then collected, and the solvent is evaporated. The crude product can then be purified using standard techniques such as high-performance liquid chromatography (HPLC). The successful synthesis and purity of the final compound are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Advanced Spectroscopic and Chromatographic Characterization of 1,3 Thiazinane 4 Carboxylic Acid Hydrochloride
Gas Chromatography–Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry stands as a pivotal analytical technique for the identification and quantification of 1,3-thiazinane-4-carboxylic acid (TCA) in complex biological samples. nih.govnih.gov Due to the low volatility and thermal lability of the parent compound, direct GC-MS analysis is not feasible, necessitating chemical derivatization to convert the analyte into a more volatile and thermally stable form. nih.gov
Method Development for Identification and Quantification in Biological Matrices
The development of a robust GC-MS-based method has been crucial for the definitive identification and quantification of TCA in human biological matrices, such as urine. nih.govnih.gov The primary objective of such methods is to provide a reliable analytical tool for studying the presence and role of TCA in living systems. nih.govresearchgate.net A successful methodology was established involving a one-step derivatization followed by liquid-liquid extraction and immediate GC-MS analysis. nih.gov This assay demonstrated linearity within a 1–50 µmol L⁻¹ range for TCA in urine, with the limit of quantification (LOQ) set at the lowest point of the calibration curve. nih.govnih.gov The method's validity has been demonstrated in accordance with United States Food and Drug Administration recommendations and successfully applied to urine samples from healthy volunteers. nih.govnih.gov
Chemical Derivatization Strategies for GC-MS Analysis
Chemical derivatization is an indispensable step for the GC-MS analysis of polar, non-volatile compounds like TCA. nih.gov The process involves reacting the analyte with a derivatizing agent to block polar functional groups, such as carboxyl and secondary amine groups, thereby increasing its volatility and thermal stability. sigmaaldrich.comnih.govresearchgate.net Alkyl chloroformates, particularly isobutyl chloroformate, have proven to be effective reagents for this purpose, enabling the analysis of amino acids and related compounds in various biological samples. nih.govnih.gov
Isobutyl Chloroformate-Mediated Derivatization of 1,3-Thiazinane-4-carboxylic Acid
The derivatization of TCA for GC-MS analysis is effectively achieved using isobutyl chloroformate (IBCF). nih.govnih.gov This reaction is typically performed in an aqueous medium where IBCF reacts with the carboxylic acid and secondary amine functionalities of the TCA molecule. nih.govresearchgate.net The process is facilitated by the presence of a catalyst, such as pyridine (B92270), to yield the isobutyl derivative of TCA (TCA-IBCF). nih.govresearchgate.net This derivative is more hydrophobic, allowing for its efficient extraction from the aqueous reaction medium into an organic solvent like ethyl acetate (B1210297) prior to injection into the GC-MS system. nih.govnih.gov
The reaction proceeds via the formation of a mixed carboxylic-carbonic acid anhydride, which subsequently converts the functional groups into their corresponding isobutyl esters and isobutyloxycarbonyl derivatives, making the molecule amenable to gas chromatography. nih.govsci-hub.se
Optimization of Derivatization Parameters: Buffer Systems, pH, Reagent Stoichiometry, and Reaction Kinetics
The efficiency of the derivatization reaction is highly dependent on several key parameters, including the choice of buffer, the pH of the reaction medium, the amount of derivatizing reagent, and the reaction time. nih.govresearchgate.net Systematic optimization of these parameters is essential to maximize the yield of the TCA-IBCF derivative and ensure the accuracy and reproducibility of the analytical method. nih.govmdpi.com
Research has shown that a tris(hydroxymethyl)aminomethane-hydrochloride (Tris-HCl) buffer system provides a superior reaction yield compared to phosphate (B84403) or borate (B1201080) buffers. nih.gov The pH of the reaction medium is also a critical factor, with optimal derivatization yields for TCA observed at a pH of 7. nih.govresearchgate.net
The stoichiometry of the derivatizing reagent, IBCF, directly impacts the reaction yield. Studies have determined the optimal volume of IBCF needed to achieve the highest derivative peak area in GC-MS analysis. nih.gov Furthermore, the reaction kinetics were investigated to establish the minimum time required to complete the derivatization at room temperature. nih.govresearchgate.net
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Buffer System | Tris-HCl | Highest derivatization yield observed. | nih.govresearchgate.net |
| pH of Reaction Medium | 7.0 | Optimal pH for maximizing derivative formation. | nih.govresearchgate.net |
| Reagent Stoichiometry (IBCF Volume) | 100 µL | Optimal volume for achieving maximum peak area. | nih.gov |
| Reaction Kinetics (Time) | 1 minute | Sufficient time for the reaction to reach completion at room temperature. | nih.gov |
Stability Assessment of Derivatized 1,3-Thiazinane-4-carboxylic Acid Products
The stability of the derivatized product is a crucial aspect of method validation, as it ensures that the analyte does not degrade between its formation and its analysis by GC-MS. nih.govresearchgate.net The stability of the TCA-IBCF derivative was assessed in the aqueous phase over time. nih.gov It was observed that the derivative remains stable in the aqueous reaction mixture for a short period following the completion of the derivatization reaction. nih.govresearchgate.net However, to ensure the highest accuracy and prevent potential degradation, immediate extraction and analysis after derivatization are recommended. nih.gov
Mass Spectrometry Fragmentation Patterns and Selected Ion Monitoring (SIM) for Structural Confirmation
Following chromatographic separation, mass spectrometry provides structural confirmation and enables sensitive quantification. The electron ionization (EI) mass spectrum of the TCA-IBCF derivative exhibits a characteristic fragmentation pattern that can be used for its unequivocal identification. nih.gov
The fragmentation of the TCA-IBCF derivative leads to several key fragment ions. To enhance the sensitivity and selectivity of the analysis, especially for trace amounts in biological samples, the mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode. nih.govcore.ac.ukvolatileanalysis.com In SIM mode, the instrument is set to detect only a few specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte, rather than scanning the full mass range. taylorandfrancis.comwikipedia.org This approach significantly reduces chemical noise and improves the signal-to-noise ratio, leading to lower detection limits. volatileanalysis.com
For the TCA-IBCF derivative, specific ions have been identified for use in SIM analysis. Two ions are typically used as qualifiers for identification, while a more abundant ion is used as the quantifier for concentration measurements. nih.gov
| m/z Value | Ion Type | Purpose | Source |
|---|---|---|---|
| 202.1 | Quantification Ion | Used for quantifying the concentration of TCA. | nih.gov |
| 146.0 | Identification Ion | Used for qualitative identification of the compound. | nih.gov |
| 102.0 | Identification Ion | Used for qualitative identification of the compound. | nih.gov |
Liquid Chromatography-Based Analytical Methodologies
The quantitative and qualitative analysis of 1,3-thiazinane-4-carboxylic acid hydrochloride and its related compounds in various matrices necessitates the use of sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) has emerged as a robust and versatile platform for this purpose. The successful application of HPLC for these non-chromophoric amino acid analogs often relies on specific column chemistries, mobile phase compositions, and, crucially, derivatization strategies to enable sensitive detection.
High-Performance Liquid Chromatography (HPLC) Techniques for Related Thiazinane Carboxylic Acids
The chromatographic behavior of thiazinane carboxylic acids is influenced by their polar and zwitterionic nature. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the separation of these and related sulfur-containing amino acids. researchgate.netsciopen.com The choice of stationary phase and mobile phase composition is critical for achieving adequate retention and resolution.
Methodologies developed for structurally similar compounds, such as thiazolidine-4-carboxylic acids, provide valuable insights. For instance, an effective separation of thiazolidine (B150603) derivatives has been achieved using a reversed-phase C18 column. chemicalpapers.com The mobile phase in such separations often consists of a mixture of an organic modifier, like methanol (B129727) or acetonitrile, and an aqueous buffer. chemicalpapers.com The pH of the mobile phase is a key parameter to control the ionization state of the carboxylic acid and amino groups, thereby influencing their retention on the stationary phase. For thiazolidine-4-carboxylic acids, a mobile phase of methanol-water with acetic acid (apparent pH 5.5) has proven effective. chemicalpapers.com
The following table summarizes typical HPLC conditions that can be adapted for the analysis of 1,3-thiazinane-4-carboxylic acid and related compounds, based on methods for similar analytes. chemicalpapers.comdundee.ac.uk
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-phase C18 (e.g., SEPARON SGX C18) |
| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixtures containing an acidic modifier. |
| pH Modifier | Acetic acid, formic acid, or phosphate buffers to control pH. |
| Detection | UV-Vis (post-derivatization), Fluorescence (post-derivatization), Mass Spectrometry (MS). |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Temperature | Ambient or controlled (e.g., 25-40 °C) to ensure reproducibility. |
Derivatization for Enhanced Detection in Liquid Chromatography
This compound lacks a strong native chromophore or fluorophore, making its detection at low concentrations by standard UV-Vis or fluorescence detectors challenging. mdpi.comnih.gov Chemical derivatization is therefore an essential step in many analytical workflows to introduce a detectable moiety onto the analyte molecule. researchgate.netresearchgate.net This process involves reacting the primary or secondary amine and/or the carboxylic acid group of the thiazinane with a labeling reagent. nih.gov
Pre-column Derivatization: This is the most common approach, where the derivatization reaction is performed before the sample is injected into the HPLC system. researchgate.net Several reagents are available for this purpose:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a widely used method for amino acid analysis. nih.govresearchgate.netnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. researchgate.net
Dabsyl Chloride: Reacts with primary and secondary amines to yield colored dabsyl derivatives that can be detected in the visible region (around 460 nm). dundee.ac.uk
Isobutyl Chloroformate (IBCF): While a gas chromatography-mass spectrometry (GC-MS) method for 1,3-thiazinane-4-carboxylic acid utilized IBCF for derivatization, this reagent targets the carboxylic acid group and could potentially be adapted for LC-MS applications. nih.govresearchgate.netnih.gov The reaction with IBCF in the presence of pyridine forms an isobutyl derivative. nih.govnih.gov
The choice of derivatizing agent depends on the functional groups present in the analyte, the desired sensitivity, and the available detection equipment. Optimization of the derivatization reaction conditions, including pH, temperature, reaction time, and reagent concentration, is critical to ensure complete and reproducible derivatization. nih.gov
The table below details common derivatizing agents and their characteristics for amino acid analysis, which are applicable to thiazinane carboxylic acids. dundee.ac.ukresearchgate.netnih.govnih.gov
| Derivatizing Agent | Target Functional Group | Detection Method | Advantages |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | High sensitivity, rapid reaction. nih.gov |
| Dabsyl Chloride | Primary/Secondary Amines | UV-Visible (460 nm) | Stable derivatives, suitable for visible detection. dundee.ac.uk |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence | Reacts with secondary amines, stable derivatives. researchgate.net |
| Isobutyl Chloroformate (IBCF) | Carboxylic Acids | Mass Spectrometry | Targets carboxylic acid group, provides structural information with MS. nih.gov |
Validation Protocols for Chromatographic Assays in Research Applications
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. springernature.com For research applications involving the quantification of this compound, validation protocols should follow established guidelines, such as those from the International Conference on Harmonisation (ICH). springernature.com Key validation parameters for chromatographic assays include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netnih.gov
Specificity: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net It is typically evaluated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. nih.gov
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) close to 1.0 indicates good linearity. nih.govnih.gov For a GC-MS assay of 1,3-thiazinane-4-carboxylic acid, linearity was observed within a 1–50 µmol L−1 range. nih.govnih.gov
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. chemicalpapers.com
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. nih.gov Precision is typically expressed as the percentage coefficient of variation (%CV) or relative standard deviation (RSD). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov The LOQ is often recognized as the lowest concentration on the calibration curve. nih.govnih.gov
The following table summarizes the key validation parameters and their typical acceptance criteria for chromatographic assays in a research context. researchgate.netnih.govspringernature.com
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the analyte's retention time. |
| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) > 0.99. researchgate.net |
| Accuracy | Closeness of the measured value to the true value. | Recovery typically within 80-120%. |
| Precision (Repeatability) | Closeness of results for repeated analyses of the same sample on the same day. | Relative Standard Deviation (RSD) ≤ 5%. nih.gov |
| Precision (Intermediate) | Closeness of results for the same sample on different days or with different analysts/equipment. | RSD typically ≤ 10-15%. |
| Limit of Quantification (LOQ) | Lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable precision/accuracy. |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3. |
Chemical Transformations and Reactivity of 1,3 Thiazinane 4 Carboxylic Acid Hydrochloride
Derivatization Reactions for Targeted Functional Group Modification
Derivatization is crucial for modifying the compound's properties or preparing it for further reactions or analysis. The two primary functional groups for these modifications are the amine and the carboxylic acid.
The secondary amine within the thiazinane ring is a nucleophilic site readily available for acylation reactions. This modification is often a necessary step for analytical procedures such as gas chromatography-mass spectrometry (GC-MS), where increasing molecular weight and reducing polarity can improve chromatographic behavior. nih.gov
A common method for the acylation of the amine in 1,3-thiazinane-4-carboxylic acid is through the use of acyl chlorides. nih.gov For instance, derivatization with isobutyl chloroformate (IBCF) in the presence of a catalyst like pyridine (B92270) has been successfully employed. nih.govnih.gov This reaction specifically targets the amine functional group, leaving the carboxylic acid moiety intact under the specified conditions. nih.gov The process involves the conversion of the thiazinane into its corresponding isobutyl derivative, which is more suitable for GC-MS analysis. nih.govresearchgate.net
Table 1: Acylation of 1,3-Thiazinane-4-carboxylic Acid for GC-MS Analysis
| Reagent | Catalyst | Purpose | Outcome | Reference |
|---|
The efficiency of this derivatization is influenced by several factors, including the type of buffer, the pH of the reaction medium, and the concentration of the reagent. nih.govresearchgate.net
The carboxylic acid group in 1,3-thiazinane-4-carboxylic acid hydrochloride can be activated to facilitate subsequent reactions such as esterification or amide bond formation. While some derivatization methods for the amine group are designed to leave the carboxyl group unmodified, other procedures can specifically target it. nih.gov
Activation is typically required to convert the hydroxyl of the carboxylic acid into a better leaving group, thereby increasing its reactivity toward nucleophiles. Standard methods for carboxylic acid activation, such as conversion to acyl chlorides, active esters, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), are applicable to thiazinane systems. mdpi.com These activated intermediates can then react with alcohols or amines to form the corresponding esters or amides, providing a pathway to a wide range of functionalized derivatives.
Intramolecular and Intermolecular Cyclization Reaction Pathways
Cyclization reactions are fundamental to the synthesis of the 1,3-thiazinane (B8806883) ring system itself and for building more complex molecular architectures based on this scaffold.
The most direct synthesis of 1,3-thiazinane-4-carboxylic acid involves the intermolecular cyclization, specifically a non-enzymatic condensation reaction between homocysteine (or its thiolactone) and formaldehyde (B43269). nih.govnih.govmdpi.com This reaction forms the saturated six-membered heterocyclic ring in a single step. mdpi.com This type of cyclization, reacting β/γ-aminoalkylthiols with aldehydes, is a widely used method for creating thiazinane and thiazolidine (B150603) derivatives. mdpi.comnih.gov
Intramolecular cyclization pathways are also employed to synthesize thiazinane derivatives. For example, a fluorination-induced intramolecular cyclization has been used to create fluoro-substituted spiro-1,3-thiazine derivatives. rsc.org In other instances, acyl thioureas containing an α,β-unsaturated acid fragment can undergo cyclization to form 2-imino-1,3-thiazinane derivatives. mdpi.comnih.gov
Table 2: Examples of Cyclization Reactions in Thiazinane Chemistry
| Reaction Type | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Intermolecular Condensation | Homocysteine, Formaldehyde | 1,3-Thiazinane-4-carboxylic acid | Direct formation of the core thiazinane ring. | nih.govmdpi.com |
| Intermolecular Condensation | DL-Homocysteine, Benzaldehyde | 2-Phenyl-1,3-thiazinane-4-carboxylic acid | Formation of substituted thiazinane with stereoisomers. | mdpi.comnih.gov |
| Intramolecular Cyclization | N-(2-(Cyclohex-1-en-1-yl)ethyl)benzothioamide, Selectfluor | Fluoro-substituted spiro-1,3-thiazine | Fluorination induces a regioselective cyclization. | rsc.org |
Ring-Opening and Ring-Transformation Mechanisms in Thiazinane Systems
The 1,3-thiazinane ring, while generally stable, can undergo ring-opening or ring-transformation reactions under certain conditions. These reactions are often driven by the cleavage of the C-S or C-N bonds within the heterocyclic system.
For example, the transformation of one heterocyclic system into another can occur. A plausible mechanism for the formation of certain 1,3-thiazinan-4-ones involves the attack of a sulfur atom on a conjugate double bond, leading to an intermediate that undergoes ring opening before a subsequent intramolecular nucleophilic attack leads to the final, rearranged thiazinane product. mdpi.comnih.gov
While specific ring-opening mechanisms for 1,3-thiazinane-4-carboxylic acid itself are not extensively detailed in the provided context, analogous systems like 1,3-benzoxazines undergo reversible ring-opening reactions with thiols. researchgate.net Such mechanisms could potentially be relevant to the thiazinane system, suggesting that nucleophilic attack at the carbon adjacent to the heteroatoms could initiate ring cleavage. Ring-opening can also be a prelude to ring closure, as seen in the synthesis of certain 1,2-thiazinane derivatives where an initial ring-opening of a bicyclic precursor is followed by closure to form the six-membered thiazinane ring. nih.gov
Stereochemical Aspects of 1,3-Thiazinane-4-carboxylic Acid Derivatives
The stereochemistry of the 1,3-thiazinane ring is a critical aspect of its chemistry, particularly due to the chiral center at the C4 position bearing the carboxylic acid group. The spatial arrangement of substituents on the ring can significantly influence the molecule's properties and reactivity.
The synthesis of thiazinane derivatives often leads to the formation of stereoisomers. For example, the reaction of DL-homocysteine with benzaldehyde yields a mixture of stereoisomers of 2-phenyl-1,3-thiazinane-4-carboxylic acid, including (2S,4R), (2S,4S), (2R,4R), and (2R,4S) configurations. mdpi.comnih.govsemanticscholar.org
Furthermore, certain reactions can proceed with high stereoselectivity. The synthesis of thiazinanes with 5,6-cis-stereochemistry can be achieved through a mechanism involving a Michael addition followed by protonation from the less hindered side of a carbanion intermediate. mdpi.comnih.gov Similarly, the fluorination-induced intramolecular cyclization to form spiro-1,3-thiazine derivatives has been shown to yield a single diastereomer, demonstrating significant stereochemical control. rsc.org The control and characterization of the stereochemistry of these derivatives are essential for their application in various scientific fields.
Theoretical and Computational Investigations of 1,3 Thiazinane 4 Carboxylic Acid Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to determining the electronic properties of molecules. These methods allow for a detailed analysis of electron distribution, molecular orbitals, and reactivity indices, which are essential for predicting the chemical behavior of thiazinane derivatives.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of heterocyclic compounds, including thiazinane derivatives. DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31+G(d,p), provide a good balance between accuracy and computational cost for determining molecular geometries and energies. researchgate.netsciepub.com
Studies on various thiazine (B8601807) derivatives have utilized DFT to investigate their reactivity and stability. researchgate.netsciepub.com The analysis of the molecular electrostatic potential (MEP) map, for instance, helps in identifying the nucleophilic and electrophilic sites within the molecule. For the thiazine ring, the sulfur and nitrogen atoms are typically identified as the primary electrophilic and nucleophilic centers, respectively. researchgate.netsciepub.com This information is critical for understanding how these molecules might interact with biological targets.
The theoretical study of chemical reactivity through DFT can be approached in several ways, including the analysis of electrostatic potential maps, local reactivity indices, and frontier molecular orbitals. researchgate.net The optimization of molecular geometries at the DFT level is a prerequisite for obtaining reliable electronic properties. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.comresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netsciepub.com
For thiazine derivatives, the HOMO and LUMO energies are calculated to predict their reactivity. For example, the HOMO orbital energies for 1,2-Thiazine, 1,3-Thiazine, and 1,4-Thiazine have been reported as -4.65 eV, -6.06 eV, and -7.18 eV, respectively. researchgate.net Their corresponding LUMO orbital energies were found to be -1.03 eV, -1.22 eV, and -0.13 eV. researchgate.net These values allow for the calculation of global reactivity descriptors such as chemical hardness (η), electrophilicity index (ω), and electronegativity (χ), which further characterize the molecule's chemical behavior. researchgate.netsciepub.com
Table 1: Frontier Molecular Orbital Energies of Thiazine Isomers researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|
| 1,2-Thiazine | -4.65 | -1.03 |
| 1,3-Thiazine | -6.06 | -1.22 |
| 1,4-Thiazine | -7.18 | -0.13 |
The distribution of electron density in a molecule can be quantified by calculating the net charges on each atom. This analysis helps to identify the electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. nih.gov
In the study of thiazine derivatives, the determination of dual descriptors and Fukui functions allows for the precise localization of nucleophilic and electrophilic sites. researchgate.net For example, in a series of thiazine derivatives, the sulfur and nitrogen atoms of the thiazine ring were identified as the most probable sites for electrophilic and nucleophilic interactions, respectively. researchgate.netsciepub.com The substituted groups on the thiazine ring can influence these charges and, consequently, the reactivity of the molecule. nih.gov
Conformational Analysis and Tautomerism Studies of Related Heterocyclic Compounds
The three-dimensional structure and the potential for tautomerism are critical aspects of the chemistry of heterocyclic compounds like 1,3-thiazinane-4-carboxylic acid. Tautomers can exhibit different chemical and biological properties.
Research has shown that 1,3-thiazine and 1,3-thiazinane (B8806883) can exist in equilibrium. nih.govacs.org Interestingly, the isolation of different tautomers can be dependent on the physical state of the compound. For instance, in a gold-catalyzed formation of 1,3-thiazine derivatives, the 1,3-thiazinane isomer was obtained in the crystal state, while the 1,3-thiazine form was the sole isomer observed in solution. nih.govacs.orgresearchgate.net This highlights the subtle energetic balance between tautomeric forms and the influence of the surrounding environment. The ability to control this equilibrium could be significant for designing molecules with specific properties. researchgate.net
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an invaluable tool for elucidating the pathways of chemical reactions. For systems involving 1,3-thiazinane-4-carboxylic acid, this can include its formation and subsequent reactions.
The formation of 1,3-thiazinane-4-carboxylic acid from the non-enzymatic condensation of homocysteine and formaldehyde (B43269) is a known reaction. researchgate.netnih.govnih.gov Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism.
More broadly, computational analysis of reaction mechanisms can be performed by dissecting the reaction path into distinct phases. smu.edu For example, in a 1,3-intramolecular hydrogen transfer reaction, computational analysis can identify the key geometric changes that occur during the reaction, such as bond breaking and bond formation, and relate them to specific vibrational modes of the molecule. smu.edu This level of detail is crucial for understanding the factors that control the reaction rate and outcome.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Thiazine and Thiazolidine (B150603) Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. researchgate.net Both 2D- and 3D-QSAR models have been developed for thiazine and thiazolidine derivatives to predict their therapeutic potential.
For instance, a computational study on 1,3-thiazine derivatives as potential inhibitors of influenza neuraminidase utilized 2D- and 3D-QSAR modeling. nih.gov The 2D-QSAR models identified key molecular descriptors associated with inhibitory activity. The 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), provided insights into how the steric and electrostatic fields of the molecules influence their binding to the target receptor. nih.gov
Similarly, QSAR studies on thiazolidine derivatives have explored their potential against a wide range of biological targets. researchgate.net These studies help in identifying the structural features that are crucial for a particular biological response, thereby guiding the design of more potent and selective analogs. researchgate.net The diversity of biological activities associated with the thiazolidine scaffold underscores its importance as a "biologically privileged" structure. researchgate.net
Biochemical and Metabolic Context of 1,3 Thiazinane 4 Carboxylic Acid in Biological Systems Research
In Vivo Formation of 1,3-Thiazinane-4-carboxylic Acid as an Adduct
1,3-Thiazinane-4-carboxylic acid has been identified as a product formed in vivo within the human body. nih.govnih.gov Its formation is the result of a non-enzymatic condensation reaction, where it arises as an adduct of other naturally occurring molecules. nih.gov Specifically, it is the product of the reaction between homocysteine (Hcy) or its derivative, homocysteine thiolactone (HTL), and formaldehyde (B43269) (FA). nih.govnih.gov This reaction is a significant finding as it provides evidence for the endogenous formation of a six-membered thiazinane ring structure under physiological conditions. researchgate.net The presence of 1,3-thiazinane-4-carboxylic acid has been confirmed in human urine, indicating its formation and subsequent excretion. nih.govnih.gov
The formation of this adduct is of interest to researchers due to the biological activities of its precursors. Both homocysteine and formaldehyde are implicated in various physiological and pathological processes. nih.gov The formation of 1,3-thiazinane-4-carboxylic acid represents a potential pathway for the metabolism or detoxification of these reactive molecules. researchgate.net
Interactions with Biological Precursors: Homocysteine, Homocysteine Thiolactone, and Formaldehyde
The primary mechanism for the formation of 1,3-thiazinane-4-carboxylic acid is the interaction between key biological precursors: homocysteine, homocysteine thiolactone, and formaldehyde. nih.govnih.govnih.gov This reaction is a spontaneous, non-enzymatic process that occurs in an aqueous environment. nih.govresearchgate.net
Homocysteine (Hcy): An amino acid containing a sulfhydryl group, making it chemically reactive.
Homocysteine Thiolactone (HTL): A cyclic thioester derivative of homocysteine.
Formaldehyde (FA): A naturally occurring aldehyde that can be reactive with amino acids. nih.gov
The condensation reaction involves the amino group and the sulfhydryl group of homocysteine reacting with the carbonyl group of formaldehyde to form the stable six-membered ring structure of 1,3-thiazinane-4-carboxylic acid. researchgate.net This reaction has been demonstrated to occur under physiological pH conditions. researchgate.net The formation of this compound from either homocysteine or its thiolactone with formaldehyde proceeds readily in aqueous media, particularly in alkaline solutions. researchgate.net
| Precursor Molecule | Role in Formation of 1,3-Thiazinane-4-carboxylic acid |
| Homocysteine (Hcy) | Provides the carbon backbone, the amino group, and the sulfur atom for the thiazinane ring. |
| Homocysteine Thiolactone (HTL) | An alternative precursor to homocysteine, also capable of reacting with formaldehyde to form the thiazinane ring. nih.govnih.gov |
| Formaldehyde (FA) | Provides the methylene (B1212753) bridge that closes the ring structure between the nitrogen and sulfur atoms of homocysteine. researchgate.net |
Role as a Metabolite in Endogenous Biochemical Pathways
While 1,3-thiazinane-4-carboxylic acid is formed endogenously from the reaction of homocysteine and formaldehyde, its role as an active metabolite in biochemical pathways appears to be limited. researchgate.netnih.gov Early studies investigating the metabolism of this compound found it to be relatively inert. researchgate.net
Research involving the administration of labeled L-1,3-thiazinane-4-carboxylic acid to animal models showed that it was not a significant precursor for the methyl group of methionine. researchgate.net Furthermore, it did not appear to be an important intermediate in the oxidation of L-methionine. researchgate.net When incubated with rat or pigeon liver homogenates, there was no significant increase in oxygen consumption, and only trace amounts of its precursors, formaldehyde and CO2, were formed. researchgate.net This suggests that the D-isomer is more readily oxidized. researchgate.net A significant portion of the administered dose was excreted in the urine, indicating limited metabolic breakdown. researchgate.net
These findings suggest that the formation of 1,3-thiazinane-4-carboxylic acid may primarily represent a detoxification or clearance pathway for its reactive precursors, homocysteine and formaldehyde, rather than serving as an intermediate in major metabolic pathways. researchgate.net
Broader Implications within Sulfur-Containing Amino Acid Metabolism Research
The study of 1,3-thiazinane-4-carboxylic acid has broader implications for understanding the metabolism of sulfur-containing amino acids. Its formation directly involves homocysteine, a critical intermediate in the metabolism of methionine. nih.gov Elevated levels of homocysteine are a known risk factor for various diseases, and its reactivity is a key aspect of its pathology. nih.gov
The non-enzymatic reaction of homocysteine with formaldehyde to form a stable adduct highlights a potential fate of homocysteine in the body that is independent of its canonical remethylation and transsulfuration pathways. nih.govresearchgate.net This raises questions about the extent to which such adduct formation occurs under different physiological and pathological conditions and whether it modulates the bioavailability of homocysteine for its primary metabolic routes.
The formation of 1,3-thiazinane-4-carboxylic acid serves as an example of how endogenous aldehydes can interact with amino acids to form novel metabolites. nih.gov This has implications for research into the biological effects of aldehydes and their role in modifying proteins and other biomolecules. nih.gov The metabolic inertness of 1,3-thiazinane-4-carboxylic acid is also significant, as it suggests that the sequestration of homocysteine and formaldehyde into this compound is a relatively terminal event. researchgate.net
Development of Analytical Tools to Study the Role of 1,3-Thiazinane-4-carboxylic Acid in Living Systems
To investigate the presence and role of 1,3-thiazinane-4-carboxylic acid in biological systems, specific and sensitive analytical methods have been developed. nih.gov A key development in this area is a gas chromatography-mass spectrometry (GC-MS) based method designed for the identification and quantification of 1,3-thiazinane-4-carboxylic acid in human urine. nih.govnih.gov
This analytical procedure involves a chemical derivatization step to enhance the volatility and thermal stability of the analyte for GC-MS analysis. nih.gov The process includes:
Derivatization: The sample is treated with isobutyl chloroformate (IBCF) in the presence of pyridine (B92270), which acts as a catalyst. This reaction forms an isobutyl derivative of 1,3-thiazinane-4-carboxylic acid. nih.govnih.gov
Extraction: The derivatized compound is then extracted from the aqueous sample using an organic solvent, such as ethyl acetate (B1210297). nih.govnih.gov
Analysis: The extracted derivative is then analyzed by GC-MS, which provides both the retention time for identification and the mass spectrum for confirmation and quantification. nih.gov
The development and validation of this GC-MS assay have been crucial in providing definitive proof of the in vivo formation of 1,3-thiazinane-4-carboxylic acid in humans. nih.govnih.gov The method has demonstrated linearity within a specific concentration range and has been successfully applied to urine samples from healthy volunteers. nih.govnih.gov This analytical tool is poised to be valuable for future clinical analysis to better understand the role of 1,3-thiazinane-4-carboxylic acid in living systems. nih.gov
| Analytical Technique | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides high sensitivity and specificity for the identification and quantification of 1,3-thiazinane-4-carboxylic acid in biological samples. nih.govnih.gov |
| Chemical Derivatization | Utilizes isobutyl chloroformate (IBCF) to create a more volatile derivative suitable for GC-MS analysis. nih.gov |
| Liquid-Liquid Extraction | Employs solvents like ethyl acetate to isolate the derivatized analyte from the sample matrix. nih.govnih.gov |
Q & A
Q. What are the established synthetic routes for 1,3-thiazinane-4-carboxylic acid hydrochloride?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving β/γ-aminoalkylthiols and aldehydes. For example:
- Cyclization with Homocysteine : Reacting DL-homocysteine with benzaldehyde in ethanol for 72 hours produces stereoisomeric mixtures of 2-phenyl-1,3-thiazinane-4-carboxylic acid derivatives. This method yields four stereoisomers ((2S,4R)-, (2S,4S)-, etc.) with yields dependent on reaction optimization (e.g., pH, solvent polarity) .
- Multicomponent Reactions : Thiazinane derivatives can also form via condensation of aldehydes, amines, and thiols in aqueous or organic solvents. For instance, Zn(OAc)₂-catalyzed reactions in methanol at room temperature achieve efficient ring closure .
Q. How is structural characterization performed for 1,3-thiazinane derivatives?
Methodological Answer: Advanced spectroscopic and chromatographic techniques are employed:
- NMR Spectroscopy : H and C NMR resolve stereoisomers by analyzing coupling constants and chemical shifts (e.g., δ 4.2–4.5 ppm for thiazinane protons) .
- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity and separates stereoisomers. Calibration with reference standards ensures accuracy .
- X-ray Crystallography : Resolves absolute configurations of stereocenters in crystalline derivatives .
Advanced Research Questions
Q. How can stereochemical challenges in thiazinane synthesis be addressed?
Methodological Answer: Stereoselective synthesis requires precise control of reaction conditions:
- Chiral Catalysts : Use of Zn(OAc)₂ or Pd(OAc)₂ in asymmetric catalysis promotes enantioselective cyclization (e.g., 70–85% enantiomeric excess) .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® IA) separate diastereomers post-synthesis. Solvent gradients (hexane/isopropanol) optimize resolution .
- Dynamic Kinetic Resolution : Adjusting pH and temperature during cyclization can shift equilibrium toward desired stereoisomers .
Key Challenge : Homocysteine’s inherent stereochemical flexibility often leads to racemic mixtures, requiring post-synthetic resolution steps .
Q. What mechanistic insights exist for thiazinane-based fluorescent probes in detecting biothiols?
Methodological Answer: Thiazinane derivatives act as turn-on probes for homocysteine (HCys) via specific mechanisms:
- Reaction with Aldehydes : Probes like 5-(benzothiazol-2-yl)-4-hydroxyisophthalaldehyde (226) react with HCys to form benzo[d]thiazol-1,3-thiazinane-4-carboxylic acid (227), triggering fluorescence at λem = 480 nm .
- Selectivity : Probes distinguish HCys from cysteine (Cys) by exploiting HCys’s longer side chain, which facilitates six-membered thiazinane ring formation (vs. five-membered thiazolidine with Cys) .
Q. How are computational methods applied to optimize thiazinane synthesis?
Methodological Answer:
- DFT Calculations : Predict transition states and activation energies for cyclization reactions. For example, B3LYP/6-31G(d) simulations optimize aldehyde-thiol-amine condensation pathways .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO/water mixtures enhance nucleophilic attack in thiazinane formation) .
Q. What strategies mitigate side reactions during thiazinane functionalization?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amine groups during acylation or alkylation steps. Deprotection with HCl/EtOAc yields hydrochloride salts .
- Low-Temperature Conditions : Conduct reactions at −5°C to suppress unwanted oxidation or dimerization .
Q. Experimental Design Considerations
Q. How to design stability studies for thiazinane derivatives?
Methodological Answer:
- Forced Degradation : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
- pH-Dependent Stability : Assess solubility and degradation kinetics in buffers (pH 1–12). Thiazinane rings are stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .
Q. What validation parameters are critical for analytical methods?
Methodological Answer: Per ICH Q2(R1):
- Linearity : R² ≥ 0.998 for calibration curves (1–100 µg/mL).
- Accuracy/Precision : Recovery rates of 98–102% with RSD < 2% for intraday/interday assays .
- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively, using signal-to-noise ratios .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields?
Methodological Answer:
- Reproducibility Checks : Verify solvent purity, catalyst batch, and inert atmosphere (N₂/Ar). For example, Zn(OAc)₂ from different suppliers may vary in catalytic activity .
- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates (e.g., open-chain Schiff bases) that reduce yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
